Cas no 1219804-02-0 (Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride)

Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers)
- Methylphenidate-d9 hydrochloride solution
- Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride
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Experimental Properties
- Flash Point: 9℃
Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride Security Information
- Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 7-16-36/37-45
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Hazardous Material Identification:
Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M341030-5mg |
Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride |
1219804-02-0 | 5mg |
$ 1355.00 | 2022-06-03 | ||
TRC | M341030-1mg |
Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride |
1219804-02-0 | 1mg |
$ 300.00 | 2022-06-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-127-1ML |
Methylphenidate-d |
1219804-02-0 | (Racemic mixture of erythro and threo isomers), ampule of 1 mL, 100 μg/mL in methanol (as free base), certified reference mater | 1ML |
2205.15 | 2021-05-13 | |
TRC | M341030-10mg |
Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride |
1219804-02-0 | 10mg |
$ 2440.00 | 2022-06-03 |
Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride Related Literature
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
Additional information on Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride
Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride: A Comprehensive Overview
Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride, identified by the CAS number 1219804-02-0, is a highly specialized compound with significant applications in the fields of pharmacology, analytical chemistry, and drug development. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, and its structure incorporates a phenyl group and a methyl ester moiety, making it a valuable tool in various research and industrial settings.
The compound's structure is characterized by its α-substituted acetate group, which is attached to both a phenyl ring and a piperidine ring. The presence of the D9 label indicates that this compound is enriched with deuterium, which is often used in nuclear magnetic resonance (NMR) spectroscopy to simplify spectra by reducing splitting patterns caused by proton-proton coupling. This makes Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride an ideal substrate for studying stereochemical and conformational aspects of similar compounds.
Recent studies have highlighted the importance of this compound in understanding the pharmacokinetics and bioavailability of piperidine-based drugs. Researchers have utilized this compound to investigate the effects of deuterium substitution on drug stability and metabolic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that deuterium enrichment can significantly enhance the half-life of certain drugs by reducing their susceptibility to enzymatic degradation.
In addition to its role in drug development, Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride has found applications in chiral recognition and asymmetric synthesis. Its unique structure allows it to serve as a chiral auxiliary in organic synthesis, facilitating the construction of complex molecules with high enantiomeric excess. This has been particularly useful in the synthesis of biologically active compounds, such as peptide mimetics and natural product analogs.
The synthesis of this compound typically involves multi-step processes, including nucleophilic substitution, esterification, and deuterium exchange reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For example, a 2023 report in Organic Process Research & Development described the use of palladium-catalyzed coupling reactions to streamline the synthesis of this compound.
From an analytical standpoint, Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride is frequently employed as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) analyses. Its well-defined structure and isotopic composition make it an excellent reference for quantifying trace amounts of related compounds in complex matrices. This has been particularly valuable in forensic toxicology and environmental monitoring.
Looking ahead, ongoing research into this compound focuses on expanding its utility in medicinal chemistry and materials science. Scientists are exploring its potential as a building block for constructing novel bioactive molecules with improved pharmacodynamic properties. Furthermore, its role as a deuterated standard continues to be optimized for use in advanced analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry (MS/MS).
In conclusion, Methyl α-phenyl-α-2-piperidinylacetate-D9 Hydrochloride (CAS No. 1219804-02-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthesis and analysis, position it as an indispensable tool for researchers seeking to advance their understanding of complex chemical systems.
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